1-Aminopyrrole

Overview

Description

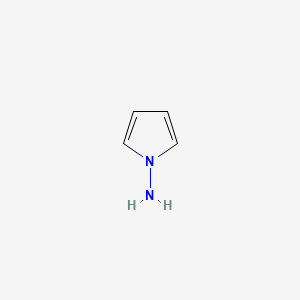

1-Aminopyrrole is an organic compound with the molecular formula C4H6N2. It is a colorless solid with a unique ammonia and imidazole ring structure. This compound is primarily used as an intermediate in organic synthesis, contributing to the production of various dyes, photoluminescent materials, and pharmaceutical intermediates .

Mechanism of Action

Target of Action

This compound is a basic building block in organic chemistry and is often used in the synthesis of more complex molecules, including pharmaceuticals

Mode of Action

As a simple organic molecule, it likely interacts with its targets through basic chemical reactions such as bonding, ionization, and redox reactions . The exact nature of these interactions would depend on the specific targets and the environmental conditions.

Biochemical Pathways

Pyrrole derivatives are known to play key roles in various biological processes For example, pyrrole rings are found in many biologically important molecules, including heme and chlorophyll

Pharmacokinetics

The pharmacokinetics of 1-Aminopyrrole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes and transporters present in the body .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a basic building block in organic chemistry, its primary role is likely in the synthesis of more complex molecules. Any effects on cells or tissues would likely be indirect, resulting from the actions of these larger molecules .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, the ionization energy of this compound is reported to be 8.36 eV , suggesting that it could lose an electron under certain conditions

Biochemical Analysis

Biochemical Properties

1-Aminopyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound is known to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for DNA replication and repair . Additionally, it interacts with protein kinases, affecting phosphorylation processes that regulate various cellular functions .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of protein kinases, leading to changes in phosphorylation patterns and subsequent effects on cell signaling pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound inhibits reverse transcriptase by binding to its active site, preventing the enzyme from synthesizing DNA . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is more stable in acidic conditions, such as glacial acetic acid, compared to neutral solvents like chloroform . Over time, the stability of this compound can affect its efficacy in biochemical assays and cellular studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to transport proteins that facilitate its movement across cellular membranes, affecting its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Its localization can significantly impact its biochemical activity and overall cellular effects.

Preparation Methods

1-Aminopyrrole can be synthesized through several methods. One common approach involves the reaction of ammonia with pyrrole. The specific preparation method includes dissolving pyrrole in an ammonia solution, heating the reaction mixture, and then cooling it to crystallize the pure product . Another method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions .

Chemical Reactions Analysis

1-Aminopyrrole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into other amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted pyrroles.

Scientific Research Applications

1-Aminopyrrole has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.

Biology: It is used in the study of biological processes and the development of bioactive molecules.

Industry: It is used in the production of dyes and photoluminescent materials.

Comparison with Similar Compounds

1-Aminopyrrole can be compared with other similar compounds such as 2-Aminopyrrole and pyrrole-based carboxamides. While 2-Aminopyrrole shares a similar structure, it exhibits different stability and reactivity profiles . Pyrrole-based carboxamides, on the other hand, are known for their potent anticancer properties due to their ability to inhibit tubulin polymerization . The unique ammonia and imidazole ring structure of this compound distinguishes it from these related compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name |

pyrrol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZAFFFENDLJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

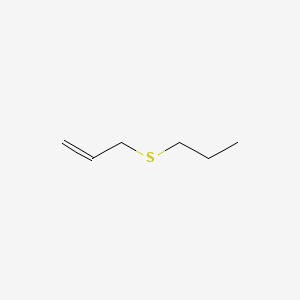

Canonical SMILES |

C1=CN(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227304 | |

| Record name | 1-Aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-39-9 | |

| Record name | 1H-Pyrrol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminopyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic approaches to 1-aminopyrroles?

A1: Several routes exist for synthesizing 1-aminopyrroles. One method involves reacting Danishefsky's dienes with 1,2-diaza-1,3-butadienes, allowing for the preparation of both 4H-1-aminopyrroles and 4,5H-pyrazoles. [] Another approach utilizes a zinc chloride-catalyzed domino reaction between 1,2-diaza-1,3-butadienes and 1,3-bis(silyl enol ethers), generating functionalized 1-aminopyrroles and 1-amino-4,5,6,7-tetrahydroindoles. [, ] Additionally, a phosphine-mediated three-component reaction involving dialkyl acetylenedicarboxylates, phenylhydrazine, and arylglyoxals provides access to 1-aminopyrrole derivatives. []

Q2: How does the choice of reagents and reaction conditions influence the selectivity of this compound synthesis?

A2: The choice of reagents and reaction conditions significantly impacts the selectivity of this compound formation. For example, employing Danishefsky's dienes with electron-withdrawing groups (R1 = COOR or CONR2) influences the acidity of adjacent protons, leading to the selective formation of either 4H-1-aminopyrroles or 4,5H-pyrazoles. [] Similarly, the reaction of 1,2-diaza-1,3-butadienes with 3-dimethylaminopropenoates can produce 1-aminopyrrolines, oxazoline-fused 1-aminopyrrolines, or 5-unsubstituted this compound derivatives by carefully choosing the solvent and reaction temperature. []

Q3: Can you describe an instance where a tungsten complex played a role in the formation of this compound?

A3: Researchers observed the formation of this compound during the reduction of tungsten pyrrolylimido complexes. Treatment of cis,trans-[WBr2(NNCH=CHCH=CH)(CNBut)(PMe2Ph)2] with LiAlH4, followed by methanolysis, yielded pyrrole and ammonia almost quantitatively. Conversely, reacting the complex with KOH in alcohol under a CO atmosphere resulted in the high-yield production of this compound. []

Q4: How does the presence of a trifluoromethyl group affect the reactivity of dihydro-1H-pyrrol-2-ol derivatives in this compound synthesis?

A4: The presence of a trifluoromethyl group at the 2-position of 2,3-dihydro-1H-pyrrol-2-ol derivatives significantly influences their reactivity. These compounds, accessible through the reaction of 1,2-diaza-1,3-butadienes with trifluoromethylated β-dicarbonyl compounds, can be converted into fluorinated this compound derivatives upon treatment with trifluoromethanesulfonic anhydride or heterogeneous catalysts. []

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C4H6N2, and its molecular weight is 82.10 g/mol.

Q6: How can NMR spectroscopy be used to characterize this compound derivatives?

A6: 13C NMR spectroscopy is a valuable tool for characterizing this compound derivatives. The chemical shifts observed in the 13C NMR spectrum provide information about the electronic environment of each carbon atom in the molecule, which can be used to confirm the structure of the compound and to distinguish between different isomers. []

Q7: What potential applications do 1-aminopyrroles hold in materials science?

A7: 1-aminopyrroles are attractive building blocks for synthesizing polymers with interesting electronic properties. For instance, researchers have explored incorporating this compound units into conjugated polymers, potentially leading to materials with applications in organic electronics. []

Q8: Are there any known applications of 1-aminopyrroles in medicinal chemistry?

A8: 1-Aminopyrroles serve as valuable intermediates in synthesizing biologically relevant molecules. For example, they have been utilized in preparing biphenylyltetrazole derivatives, which exhibit potential as angiotensin II antagonists, a class of drugs used to treat hypertension. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1266531.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)